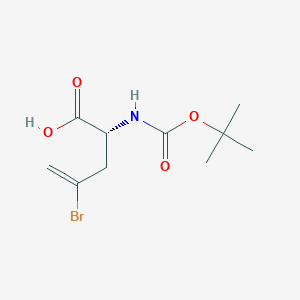

Boc-D-2-Amino-4-bromo-4-pentenoic acid

Übersicht

Beschreibung

Sp-Adenosine-3’,5’-Cyclic-Monophosphorothioate is a potent, membrane-permeable activator of cyclic adenosine monophosphate dependent protein kinase I and II. This compound mimics the effects of cyclic adenosine monophosphate as a second messenger in numerous systems while being resistant to cyclic nucleotide phosphodiesterases . It exhibits greater specificity and affinity than forskolin and cyclic adenosine monophosphate analogs such as dibutyryl-cyclic adenosine monophosphate .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Sp-Adenosin-3’,5’-cyclischem Monophosphothioat beinhaltet die Phosphorylierung von Adenosin mit Phosphorothioat-Reagenzien unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise die Verwendung von Triethylammoniumsalzen, um die Bildung der cyclischen Monophosphothioat-Struktur zu erleichtern .

Industrielle Produktionsverfahren

Die industrielle Produktion von Sp-Adenosin-3’,5’-cyclischem Monophosphothioat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von hochreinen Reagenzien und strengen Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten. Die Verbindung wird häufig mittels Hochleistungsflüssigchromatographie gereinigt, um einen Reinheitsgrad von ≥98% zu erreichen .

Chemische Reaktionsanalyse

Arten von Reaktionen

Sp-Adenosin-3’,5’-cyclisches Monophosphothioat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Das Schwefelatom in der Phosphorothioatgruppe kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen am Phosphoratom eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Persäuren werden unter milden Bedingungen verwendet, um das Schwefelatom zu oxidieren.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um die Phosphorothioatgruppe zu substituieren.

Hauptprodukte, die gebildet werden

Oxidation: Die Hauptprodukte sind Sulfoxide und Sulfone.

Substitution: Die Hauptprodukte sind substituierte Phosphorothioat-Derivate.

Wissenschaftliche Forschungsanwendungen

Sp-Adenosin-3’,5’-cyclisches Monophosphothioat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Werkzeug zur Untersuchung von cyclischen Adenosinmonophosphat-Signalwegen und ihrer Regulation.

Medizin: In der pharmakologischen Forschung zur Entwicklung von Medikamenten, die auf cyclischen Adenosinmonophosphat-abhängige Pfade abzielen.

Industrie: Angewandt in der Entwicklung von diagnostischen Tests und therapeutischen Wirkstoffen, die die cyclische Adenosinmonophosphat-Signalgebung modulieren.

Wirkmechanismus

Sp-Adenosin-3’,5’-cyclisches Monophosphothioat übt seine Wirkungen aus, indem es die cyclische Adenosinmonophosphat-abhängige Proteinkinase I und II aktiviert. Es bindet an die regulatorischen Untereinheiten dieser Kinasen, was zur Freisetzung der katalytischen Untereinheiten und der anschließenden Phosphorylierung von Zielproteinen führt . Diese Aktivierung imitiert die natürliche Signalgebung von cyclischem Adenosinmonophosphat, was zu verschiedenen nachgeschalteten Auswirkungen auf zelluläre Funktionen führt .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the C4 position undergoes nucleophilic substitution under controlled conditions. Key pathways include:

Reagents/Conditions:

-

Hydroxide ions (NaOH/H₂O, 60°C, 6 h) yield 4-hydroxy derivatives .

-

Ammonia/amines (NH₃/EtOH, reflux, 12 h) produce 4-amino analogues .

-

Thiols (RSH, DMF, room temperature, 24 h) form thioether-linked products.

Key Findings:

-

Reaction rates depend on solvent polarity and nucleophile strength. Polar aprotic solvents (e.g., DMF) accelerate substitution .

-

Steric hindrance from the Boc group slows substitution at C2 but enhances regioselectivity at C4 .

Oxidation Reactions

The C4-C5 double bond undergoes oxidation to generate functionalized intermediates:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C, 2 h | Epoxide | 78% |

| OsO₄/NMO | THF/H₂O, RT, 12 h | Vicinal diol | 65% |

| KMnO₄ (acidic) | H₂SO₄, 50°C, 4 h | 4-Ketopentanoic acid derivative | 52% |

Applications:

-

Epoxides serve as intermediates for ring-opening reactions in peptide macrocyclization .

-

Diols are precursors for glycosylation studies in glycopeptide synthesis.

Reduction Reactions

Selective reduction of the double bond or bromine atom is achievable:

Hydrogenation:

-

H₂/Pd-C (EtOAc, RT, 3 h) reduces the double bond to a single bond, preserving the bromine atom.

-

Zn/HOAc (reflux, 2 h) removes bromine via reductive debromination, forming 4-pentenoic acid derivatives.

Notable Outcome:

-

Complete retention of stereochemistry at C2 during hydrogenation due to the Boc group’s steric protection .

Cross-Metathesis Reactions

The terminal alkene participates in olefin metathesis for bioconjugation or macrocycle synthesis:

Example Protocol:

-

Grubbs catalyst II (CH₂Cl₂, 40°C, 24 h) with allyl-glycine derivatives yields hybrid peptide-drug conjugates .

-

Key Limitation: Competing homodimerization requires excess metathesis partner (≥3:1 molar ratio) .

Peptide Coupling Reactions

The carboxylic acid group engages in standard peptide bond formation:

Activation Methods:

| Reagent | Coupling Partner | Product Type |

|---|---|---|

| HOBt/EDC | L-Valine benzyl ester | Dipeptide with bromoalkene |

| HATU/DIEA | Proline amide | Boc-protected tripeptide |

Optimization Note:

-

Microwave-assisted coupling (50 W, 80°C, 10 min) improves yields to >90% for sterically hindered partners .

Deprotection Reactions

The Boc group is cleaved under acidic conditions:

Conditions:

-

TFA/CH₂Cl₂ (1:1 v/v, RT, 30 min) removes Boc, yielding the free amine .

-

HCl/dioxane (4 M, RT, 2 h) provides the hydrochloride salt for ionic intermediate isolation .

Comparative Reactivity Table

Research Insights

-

Stereochemical Integrity: The D-configuration at C2 remains stable under most conditions due to the Boc group’s protection .

-

Thermal Stability: Decomposition occurs above 150°C, limiting high-temperature applications.

-

Solubility Profile: Soluble in DMF, DMSO, and THF but poorly in water, necessitating organic-aqueous biphasic systems for reactions .

This compound’s multifunctional design enables its use in synthesizing bioactive peptides, enzyme inhibitors, and hybrid drug candidates, as evidenced by its adoption in oncology and neurology research .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Role as a Building Block

Boc-D-2-amino-4-bromo-4-pentenoic acid is widely recognized as a critical building block in peptide synthesis. Its unique structure allows for the incorporation of modified amino acids into peptides, which can enhance the stability and biological activity of peptide drugs. This modification is particularly useful in developing therapeutic peptides that require improved pharmacokinetic properties.

Case Study: Modified Peptides for Cancer Therapy

Research has demonstrated that peptides synthesized using this compound exhibit enhanced efficacy against cancer cells. For instance, a study highlighted the synthesis of cyclic peptides that showed increased binding affinity to cancer biomarkers, leading to improved targeting of tumor cells .

Drug Development

Novel Pharmaceutical Formulations

In drug development, this compound serves as a precursor for creating novel pharmaceuticals, particularly in oncology. The compound's ability to modify amino acids allows researchers to design drugs that can overcome the limitations of traditional therapies.

Case Study: Targeted Cancer Treatments

A recent investigation into the use of modified amino acids derived from this compound revealed promising results in preclinical models of metastatic cancer. These modified compounds demonstrated a capacity to inhibit tumor growth more effectively than standard treatments .

Bioconjugation

Facilitating Biomolecule Attachment

The compound is employed in bioconjugation processes, which are essential for developing targeted drug delivery systems. By facilitating the attachment of biomolecules to surfaces or other molecules, this compound enhances the specificity and efficacy of therapeutic agents.

Application Example: Antibody Drug Conjugates (ADCs)

In the development of ADCs, this compound has been utilized to create linkers that connect antibodies to cytotoxic drugs. This approach allows for selective targeting of cancer cells while minimizing damage to healthy tissues .

Research in Neuroscience

Studying Neurotransmitter Systems

Due to its structural similarities to certain neurotransmitters, this compound is valuable in neuroscience research. It aids in exploring neurotransmitter pathways and understanding their roles in various neurological conditions.

Case Study: Neurotransmitter Modulation

Studies have shown that derivatives of this compound can modulate neurotransmitter release, providing insights into potential therapeutic targets for neurodegenerative diseases .

Analytical Chemistry

Standardization in Chemical Analyses

In analytical chemistry, this compound is used as a standard compound to ensure accurate measurements in chemical analyses. Its stability and reactivity make it an ideal candidate for assessing the purity of synthesized compounds.

Application Example: Purity Assessment Techniques

The compound has been employed in various chromatographic techniques to evaluate the purity of peptide synthesizers and other chemical products. Its consistent performance across different analytical methods underscores its importance in quality control .

Wirkmechanismus

Sp-Adenosine-3’,5’-Cyclic-Monophosphorothioate exerts its effects by activating cyclic adenosine monophosphate dependent protein kinase I and II. It binds to the regulatory subunits of these kinases, leading to the release of the catalytic subunits and subsequent phosphorylation of target proteins . This activation mimics the natural signaling of cyclic adenosine monophosphate, resulting in various downstream effects on cellular functions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Adenosin-3’,5’-cyclisches Monophosphat: Ein natürliches cyclisches Nukleotid, das als sekundärer Botenstoff in vielen biologischen Prozessen fungiert.

Rp-Adenosin-3’,5’-cyclisches Monophosphothioat: Ein Isomer von Sp-Adenosin-3’,5’-cyclischem Monophosphothioat, das als Inhibitor der cyclischen Adenosinmonophosphat-abhängigen Proteinkinase wirkt.

8-Brom-Adenosin-3’,5’-cyclisches Monophosphothioat: Ein bromiertes Analogon, das lipophiler und zellpermeabler ist als Sp-Adenosin-3’,5’-cyclisches Monophosphothioat.

Einzigartigkeit

Sp-Adenosin-3’,5’-cyclisches Monophosphothioat ist aufgrund seiner hohen Spezifität und Affinität für die cyclische Adenosinmonophosphat-abhängige Proteinkinase I und II sowie seiner Resistenz gegen Abbau durch cyclische Nukleotid-Phosphodiesterasen einzigartig . Dies macht es zu einem wertvollen Werkzeug, um die cyclische Adenosinmonophosphat-Signalgebung mit größerer Präzision und Stabilität im Vergleich zu anderen Analoga zu untersuchen.

Biologische Aktivität

Boc-D-2-amino-4-bromo-4-pentenoic acid is a synthetic amino acid derivative that serves as a significant building block in peptide synthesis. Its unique structure, which includes a brominated side chain and a Boc (tert-butyloxycarbonyl) protecting group, suggests potential applications in various biological and pharmaceutical contexts. This article explores the biological activity of this compound, focusing on its synthesis, properties, and potential applications based on available research.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : CHBrN\O

- Molecular Weight : Approximately 232.08 g/mol

- IUPAC Name : (2R)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid

The presence of the bromine atom may enhance lipophilicity, influencing the compound's interaction with biological membranes and potentially affecting its pharmacokinetic properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Brominated Intermediate : Starting from 4-pentenoic acid, bromination is performed to introduce the bromine substituent.

- Protection of the Amino Group : The amino group is protected using the Boc group to facilitate subsequent reactions without interfering with the amine functionality.

- Purification : The final product is purified using chromatographic techniques to ensure high purity for biological assays.

Biological Activity

While specific biological activities of this compound are not extensively documented, its structural analogs exhibit significant biological properties. Compounds with similar structures often play crucial roles in enzyme catalysis and receptor interactions. Here are some notable aspects of its biological activity:

Enzyme Interaction

Research indicates that compounds with brominated side chains can influence enzyme activity by altering substrate binding affinities or modulating catalytic efficiencies. For instance, studies on related compounds suggest that bromine can enhance lipophilicity, potentially improving membrane permeability and interaction with lipid bilayers .

Peptide Synthesis

This compound is primarily utilized in peptide synthesis due to its ability to serve as a building block for constructing more complex peptides. The Boc protecting group allows for selective deprotection during synthesis, facilitating the incorporation of this amino acid into peptides designed for specific biological functions .

Comparative Analysis of Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals variations in biological activity due to differences in side chains and stereochemistry. The following table summarizes key comparisons:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Fmoc-D-2-Amino-4-bromo-4-pentenoic acid | Similar structure but Fmoc protecting group | Potentially different reactivity profiles |

| Fmoc-D-Alanine | Basic amino acid structure | Widely used in peptide synthesis |

| Fmoc-D-Tyrosine | Contains a phenolic hydroxyl group | Influences solubility and reactivity |

This table illustrates how variations in structure can lead to different biological activities, emphasizing the need for further research into this compound's specific interactions.

Potential Therapeutic Applications

Given its structural characteristics, this compound may have potential therapeutic applications. For example, it could be explored as a precursor for developing peptide-based drugs targeting specific receptors or enzymes involved in disease pathways. The brominated side chain may enhance the compound's ability to interact with biomolecules, making it a candidate for further pharmacological studies .

Eigenschaften

IUPAC Name |

(2R)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrNO4/c1-6(11)5-7(8(13)14)12-9(15)16-10(2,3)4/h7H,1,5H2,2-4H3,(H,12,15)(H,13,14)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUQAUPMGSKZIY-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=C)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=C)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426542 | |

| Record name | Boc-D-2-Amino-4-bromo-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149930-92-7 | |

| Record name | Boc-D-2-Amino-4-bromo-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.